molecular formula C14H18N6O2 B2711756 (E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919019-95-7

(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Katalognummer: B2711756
CAS-Nummer: 919019-95-7
Molekulargewicht: 302.338
InChI-Schlüssel: MBETWPPFFLYHBE-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a purine-triazine hybrid with a unique (E)-but-2-en-1-yl substituent at position 1. The structural complexity, including methyl groups at positions 3, 7, and 9, contributes to its physicochemical profile, influencing solubility, lipophilicity, and intermolecular interactions.

Eigenschaften

IUPAC Name

1-[(E)-but-2-enyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-5-6-7-20-13-15-11-10(19(13)8-9(2)16-20)12(21)18(4)14(22)17(11)3/h5-6H,7-8H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBETWPPFFLYHBE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, synthesis methods, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a triazino-purine core. Its molecular formula is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, and it has unique functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazino-purines exhibit significant antimicrobial properties. For instance, compounds similar to (E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget StrainInhibition Zone (mm)
Compound AS. aureus14
Compound BE. coli12
Compound CPseudomonas aeruginosa10

Cytotoxic Effects

Studies involving related triazine derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, some fused triazine compounds exhibited IC50 values in the micromolar range against various cancerous cell lines .

Table 2: Cytotoxicity Data

Compound NameCell LineIC50 (µM)
Compound DHeLa15
Compound EMCF-720
Compound FA54925

The biological activity of (E)-1-(but-2-en-1-yl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione may involve interactions with specific enzymes or receptors. The structural features allow for binding to active sites on target proteins which can modulate their activity .

Study 1: Antimicrobial Evaluation

In a study published in the Acta Poloniae Pharmaceutica, researchers synthesized a series of triazine derivatives and evaluated their antimicrobial properties using disk diffusion methods. The results indicated that certain compounds exhibited enhanced activity against gram-positive bacteria compared to standard antibiotics .

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxicity of similar compounds against HeLa cells. The results showed that specific modifications in the chemical structure led to increased cytotoxic effects. This suggests that structural optimization could enhance therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Similarities and Substituent Variations

Key structural analogs include:

3,7,9-Trimethyl-1-[2-(4-phenyl-1-piperazinyl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8-dione (Compound A, from ): Substituent at position 1: 2-(4-phenylpiperazinyl)ethyl (polar, nitrogen-rich group). Molecular formula: C₂₂H₂₈N₈O₂; Molecular weight: 436.52 g/mol.

3-(4-Chlorophenyl)-1,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8-dione (Compound B, from ): Substituent at position 3: 4-chlorophenyl (electron-withdrawing, lipophilic group). Molecular formula: C₁₈H₁₅ClN₆O₂; Molecular weight: 394.81 g/mol.

Table 1: Structural Comparison

Compound Substituent (Position 1) Molecular Formula Molecular Weight (g/mol)
Target Compound (E)-but-2-en-1-yl C₁₅H₁₈N₆O₂ 338.35 (estimated)
Compound A () 2-(4-phenylpiperazinyl)ethyl C₂₂H₂₈N₈O₂ 436.52
Compound B () 4-chlorophenyl C₁₈H₁₅ClN₆O₂ 394.81

The (E)-but-2-en-1-yl group in the target compound introduces moderate lipophilicity and conformational rigidity compared to Compound A’s piperazinyl-ethyl (enhanced solubility) and Compound B’s chlorophenyl (increased logP) .

Physicochemical and Pharmacokinetic Properties

Table 2: Estimated Properties

Property Target Compound Compound A Compound B
LogP (predicted) 1.8–2.2 2.5–3.0 3.0–3.5
Water Solubility (mg/mL) 0.05–0.1 0.02–0.05 <0.01
Hydrogen Bond Donors 2 3 1
  • Lipophilicity : The target compound’s logP is lower than Compound B due to the absence of a chlorophenyl group but higher than Compound A’s piperazinyl-ethyl (polar N-atoms reduce logP).
  • Solubility : The (E)-but-2-en-1-yl group may hinder water solubility compared to Compound A’s hydrophilic piperazine but improve it relative to Compound B’s hydrophobic chlorophenyl .
  • Pharmacokinetics : Substituents influence absorption and metabolism. For example, piperazine derivatives (Compound A) often exhibit enhanced solubility and renal excretion, while chlorophenyl groups (Compound B) may prolong half-life due to increased protein binding .
Methodological Considerations in Similarity Assessment
  • Tanimoto Coefficient : Used in and to quantify structural similarity. A threshold of >70% similarity (as in SAHA analogs) is often considered predictive of shared bioactivity .
  • Molecular Fingerprints : MACCS and Morgan fingerprints encode structural features for similarity searches. For example, the target compound’s butenyl group would be highlighted in Morgan fingerprints, distinguishing it from Compounds A and B .
  • Cross-Reactivity: Immunoassays may detect the target compound and its analogs due to shared epitopes, though affinity varies with substituent chemistry () .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.